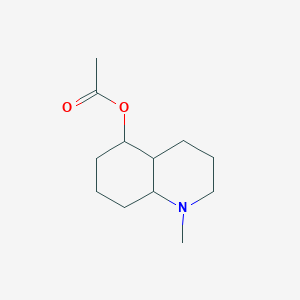

1-Methyldecahydroquinolin-5-yl acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H21NO2 |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

(1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-5-yl) acetate |

InChI |

InChI=1S/C12H21NO2/c1-9(14)15-12-7-3-6-11-10(12)5-4-8-13(11)2/h10-12H,3-8H2,1-2H3 |

InChI Key |

IAZKWPOOSKEZSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCCC2C1CCCN2C |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Assignment Methodologies in Decahydroquinoline Research

Advanced Spectroscopic Techniques for Configuration and Conformation

The determination of the relative and absolute stereochemistry, as well as the preferred conformation of 1-Methyldecahydroquinolin-5-yl acetate (B1210297), relies heavily on a suite of advanced spectroscopic techniques. These methods probe the molecule at a nuclear and atomic level, providing a wealth of data to deduce its complex spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Purity and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of organic molecules in solution. For 1-Methyldecahydroquinolin-5-yl acetate, both ¹H and ¹³C NMR are indispensable in establishing the connectivity of atoms and, crucially, in defining its stereochemistry.

The proton (¹H) NMR spectrum of this compound would be expected to exhibit a complex pattern of signals. The chemical shifts of the protons, particularly those on the decahydroquinoline (B1201275) ring, are highly sensitive to their spatial orientation (axial or equatorial). For instance, axial protons typically resonate at a higher field (lower ppm) compared to their equatorial counterparts. The coupling constants (J-values) between adjacent protons provide dihedral angle information, which is critical for determining the relative stereochemistry of the substituents and the conformation of the two fused rings. The presence of the N-methyl group would likely appear as a singlet in the upfield region, while the acetyl methyl protons would also present as a singlet, but at a slightly downfield position due to the deshielding effect of the adjacent carbonyl group.

Carbon-13 (¹³C) NMR spectroscopy complements the proton data by providing information on the chemical environment of each carbon atom. The chemical shifts of the carbon atoms in the decahydroquinoline core are indicative of their hybridization and substitution pattern. The carbonyl carbon of the acetate group would be readily identifiable by its characteristic downfield shift (typically in the 170-180 ppm range).

To distinguish between diastereomers, careful analysis of the number of signals and their multiplicities in both ¹H and ¹³C NMR spectra is crucial. Each diastereomer, being a unique chemical entity, will produce a distinct set of NMR signals. For assessing enantiomeric purity, chiral derivatizing agents or chiral solvating agents are often employed to induce diastereomeric environments that result in the separation of signals for the two enantiomers in the NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| N-CH₃ | 2.2 - 2.8 | Singlet | Position influenced by the nitrogen environment. |

| O-C(=O)-CH₃ | 1.9 - 2.2 | Singlet | Characteristic shift for an acetyl group. |

| H-5 | 4.5 - 5.5 | Multiplet | Downfield shift due to the adjacent acetate group. |

| Ring Protons | 1.0 - 3.5 | Multiplets | Complex overlapping signals requiring 2D NMR for full assignment. |

This table is predictive and actual values may vary based on the specific stereoisomer and solvent.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons in this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O | 169 - 172 | Carbonyl carbon of the acetate group. |

| C-5 | 65 - 75 | Carbon bearing the acetate group. |

| N-CH₃ | 40 - 50 | N-methyl carbon. |

| O-C(=O)-CH₃ | 20 - 25 | Methyl carbon of the acetate group. |

| Ring Carbons | 20 - 60 | Carbons of the decahydroquinoline skeleton. |

This table is predictive and actual values may vary based on the specific stereoisomer and solvent.

Mass Spectrometry (MS) in Complex Molecule Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₂H₂₁NO₂, the expected exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is often characteristic of the compound's structure. For this compound, key fragmentation pathways would likely involve the loss of the acetate group or fragments thereof, as well as cleavage of the decahydroquinoline ring system. The N-methyl group can also influence the fragmentation pattern. Analysis of these fragment ions helps to piece together the structural components of the molecule.

Table 3: Potential Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment | Notes |

| 211 | [M]⁺ | Molecular ion |

| 168 | [M - CH₃CO]⁺ | Loss of the acetyl group |

| 152 | [M - OCOCH₃]⁺ | Loss of the acetate group |

| 96 | Decahydroquinoline fragment | Cleavage of the ring system |

| 57 | [CH₃CO]⁺ | Acetyl cation |

This table represents potential fragmentation pathways and the observed spectrum may show additional or different fragments.

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of key structural features.

The most prominent and diagnostic peak would be the strong absorption from the carbonyl (C=O) stretching vibration of the ester functional group, typically appearing in the range of 1735-1750 cm⁻¹. The presence of the C-O single bond stretch of the ester would also be observable, usually in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the aliphatic ring system and the methyl groups would be seen in the 2850-3000 cm⁻¹ range. The presence of the C-N bond in the tertiary amine would also give rise to characteristic absorptions.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

| 2850-3000 | C-H (aliphatic) | Strong |

| 1735-1750 | C=O (ester) | Strong |

| 1000-1300 | C-O (ester) | Medium to Strong |

| 1150-1250 | C-N (tertiary amine) | Medium |

These are typical ranges and the exact peak positions can be influenced by the molecular environment.

X-ray Crystallography for Absolute Stereochemistry Determination of Decahydroquinoline Derivatives (e.g., 1-Methyldecahydroquinolin-5-yl 3,5-Dinitrobenzoate)

While spectroscopic methods provide invaluable information about the relative stereochemistry and connectivity of a molecule, the unambiguous determination of its absolute stereochemistry often requires X-ray crystallography. pitt.edu This technique provides a three-dimensional map of the electron density in a single crystal, allowing for the precise determination of the spatial arrangement of every atom.

For a chiral molecule like this compound, obtaining a suitable single crystal can be challenging. To facilitate crystallization and to introduce a heavy atom for more reliable determination of the absolute configuration (using anomalous dispersion), a derivative is often prepared. A common strategy is to react the corresponding alcohol (1-Methyldecahydroquinolin-5-ol) with a reagent like 3,5-dinitrobenzoyl chloride to form the 3,5-dinitrobenzoate (B1224709) ester. The presence of the heavy atoms (nitrogen and oxygen) in the nitro groups enhances the anomalous scattering of X-rays, making the determination of the absolute configuration more robust.

The resulting crystal structure of 1-Methyldecahydroquinolin-5-yl 3,5-dinitrobenzoate would reveal the precise bond lengths, bond angles, and torsional angles within the molecule. This data would definitively establish the cis or trans fusion of the decahydroquinoline rings, the relative stereochemistry of all chiral centers, and, most importantly, the absolute configuration (R/S) of each stereocenter. The crystallographic data would also provide insight into the preferred conformation of the molecule in the solid state and any intermolecular interactions, such as hydrogen bonding, that might be present in the crystal lattice.

Chromatographic Techniques for Stereoisomer Separation and Purity Assessment

The synthesis of this compound can potentially yield a mixture of stereoisomers (diastereomers and enantiomers). The separation and purification of these isomers are crucial for studying their individual properties. Chromatographic techniques are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of stereoisomers. For the separation of diastereomers of this compound, standard reversed-phase or normal-phase HPLC columns can be effective, as diastereomers have different physical properties. The separation of enantiomers, however, requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP) in the HPLC column. Various types of CSPs, such as those based on polysaccharides, proteins, or cyclodextrins, can be screened to find the optimal conditions for resolving the enantiomers. researchgate.net The purity of the separated isomers can be assessed by the symmetry and integration of the peaks in the chromatogram.

Gas Chromatography (GC) can also be employed for the separation of volatile derivatives of decahydroquinolines. Chiral capillary GC columns, coated with a chiral stationary phase, can effectively separate enantiomers. The high resolution of capillary GC makes it a powerful tool for assessing the stereoisomeric purity of a sample.

The choice between HPLC and GC depends on the volatility and thermal stability of the compound. For this compound, both techniques could potentially be applied, with HPLC being the more common choice for non-volatile or thermally sensitive compounds. The purity of the isolated stereoisomers is critical for subsequent spectroscopic and biological studies, and chromatography provides the means to achieve the required level of purity.

Computational Chemistry Investigations of 1 Methyldecahydroquinolin 5 Yl Acetate and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of molecules. These methods, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating reaction pathways, predicting stereochemical outcomes, and analyzing the subtle electronic effects that dictate molecular conformation and stability. mdpi.comrsc.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating complex reaction mechanisms at the molecular level. researchgate.netrsc.org By calculating the potential energy surface of a reaction, DFT allows for the identification of intermediates, transition states, and the determination of activation energies. For reactions involving the decahydroquinoline (B1201275) scaffold, such as its synthesis or functionalization, DFT can map out the step-by-step pathway.

For instance, in the hydrodenitrogenation of quinoline (B57606) to form decahydroquinoline, DFT calculations have been used to explore the hydrogenation and ring-opening reaction pathways on catalyst surfaces. nih.gov These studies reveal how different active sites on a catalyst can favor the formation of specific intermediates, providing a detailed mechanistic understanding of the catalytic cycle. nih.gov

DFT is also employed to analyze the transition states of key reaction steps. By locating the transition state structure and calculating its energy, the rate-determining step of a reaction can be identified. This is crucial for optimizing reaction conditions to improve yield and selectivity. For example, in cycloaddition reactions to form the quinoline core, DFT can pinpoint the transition state structures leading to different stereoisomers, explaining the experimentally observed product distribution. rsc.org

Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Step in Decahydroquinoline Synthesis

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +15.2 | Transition state for C-C bond formation |

| Intermediate | -5.4 | A stable intermediate species |

| Transition State 2 | +10.8 | Transition state for subsequent rearrangement |

This interactive table illustrates a sample energy profile, demonstrating how DFT can quantify the energetics of a reaction pathway.

The synthesis of decahydroquinolines often generates multiple stereoisomers. Predicting and controlling the stereochemical outcome is a significant challenge in synthetic chemistry. Computational methods, particularly DFT, are highly effective in predicting the diastereoselectivity and enantioselectivity of such reactions. rsc.orgresearchgate.net

By calculating the energies of the transition states leading to different stereoisomeric products, chemists can predict which isomer will be formed preferentially. The energy difference between diastereomeric transition states can be directly related to the expected ratio of products. This predictive power is invaluable for designing synthetic routes that favor the desired stereoisomer. For example, in the synthesis of decahydroquinoline alkaloids, computational analysis of transition state energies can rationalize the observed high diastereoselectivity. researchgate.net

The three-dimensional structure and conformational preferences of the decahydroquinoline ring system are governed by a variety of stereoelectronic effects. One of the most significant is allylic 1,3-strain (A1,3 strain), which is a type of steric strain resulting from the interaction between substituents on an olefin and an adjacent allylic group. wikipedia.org

In analogs of 1-methyldecahydroquinolin-5-yl acetate (B1210297), A1,3 strain can play a crucial role in controlling the conformation of the molecule and influencing the stereochemical outcome of reactions. mdpi.comresearchgate.netresearchgate.net For example, the strain between a substituent at the C5 position and an allylic substituent can force the molecule to adopt a specific conformation to minimize this unfavorable interaction. wpmucdn.com This conformational biasing can, in turn, expose one face of a reactive center over the other, leading to high diastereoselectivity in subsequent reactions. mdpi.com

Computational models can quantify the energetic cost of A1,3 strain in different conformers, allowing for a rational explanation of observed stereochemical outcomes. researchgate.net These calculations help in understanding how substituent size and polarity contribute to the magnitude of the strain. wikipedia.org

While most computational chemistry models treat atomic nuclei as classical point charges, it is known that light nuclei, particularly hydrogen, exhibit quantum mechanical behavior such as zero-point energy and tunneling. nih.govchemrxiv.org These nuclear quantum effects (NQEs) can influence reaction rates and equilibrium isotope effects. chemrxiv.org

The study of NQEs is an emerging area in computational chemistry. nih.gov For reactions involving the decahydroquinoline skeleton, especially those that involve the transfer of hydrogen atoms or protons, NQEs could be significant. qub.ac.uk Path-integral molecular dynamics is a technique used to incorporate NQEs into simulations. chemrxiv.org By comparing classical simulations with path-integral simulations, the impact of NQEs on properties like reaction barriers can be quantified. qub.ac.ukrsc.org These studies have shown that NQEs can significantly alter free energy pathways, an effect that becomes less pronounced at higher temperatures. qub.ac.ukrsc.org

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed electronic information, they are often computationally expensive for exploring the full conformational landscape of flexible molecules like 1-methyldecahydroquinolin-5-yl acetate. Molecular modeling and dynamics simulations offer a complementary approach to investigate conformational preferences and dynamics. mdpi.com

The decahydroquinoline ring system can exist in various chair and boat conformations, and the orientation of its substituents further increases the number of possible conformers. Exploring this vast conformational space is essential for understanding the molecule's behavior. nih.govosti.gov

Computational techniques for conformational space exploration involve systematically or randomly generating a large number of possible structures. nih.gov Each of these starting structures is then subjected to energy minimization, a process that adjusts the geometry of the molecule to find a nearby local minimum on the potential energy surface. By comparing the energies of all the located minima, the most stable conformers can be identified. This approach helps in understanding which shapes the molecule is most likely to adopt in solution. nih.gov

Table 2: Example of Conformational Analysis Results for a Decahydroquinoline Analog

| Conformer ID | Ring Conformation | Substituent Orientation | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 | Chair-Chair | Equatorial-Axial | 0.00 | 75.2 |

| 2 | Chair-Chair | Axial-Equatorial | 1.50 | 15.1 |

| 3 | Twist-Boat-Chair | Equatorial-Equatorial | 2.80 | 5.5 |

This interactive table presents hypothetical data from a conformational search, illustrating the relative energies and populations of different conformers.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic nature and intermolecular interactions of this compound and its analogs at an atomic level. mdpi.com By simulating the motion of atoms over time, MD can reveal conformational changes, solvent effects, and binding interactions that are crucial for understanding the molecule's behavior in a biological or chemical system. mdpi.com For complex heterocyclic systems like decahydroquinolines, MD simulations can elucidate the preferred conformations of the fused ring system and the orientation of its substituents. nih.gov

Research on related quinoline and tetrahydroquinoline derivatives has demonstrated the utility of MD simulations in understanding their interactions with biological targets. mdpi.commdpi.com For instance, simulations have been used to assess the stability of quinoline derivatives within the active sites of enzymes, revealing key hydrogen bonds and hydrophobic interactions that contribute to their binding affinity. mdpi.comnih.gov These studies often analyze metrics such as root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com

In the context of this compound, MD simulations could be employed to study its behavior in various solvents to understand its solubility and aggregation properties. Furthermore, if a biological target is known, MD simulations can model the binding process, providing insights into the specific interactions between the acetate and methyl groups of the ligand and the amino acid residues of the protein. weforum.org The dynamic cross-correlation of atomic motions can also be analyzed to understand the concerted movements within the molecule and its binding partner.

To illustrate the potential findings from such a study, the following data table presents hypothetical results from a molecular dynamics simulation of this compound in a solvated environment.

| Simulation Parameter | Value | Description |

| Simulation Time | 200 ns | The total time duration of the molecular dynamics simulation. |

| Average RMSD | 2.5 Å | The average root-mean-square deviation of the molecule's backbone atoms from the initial structure, indicating conformational stability. |

| Average RMSF | 1.8 Å | The average root-mean-square fluctuation of the atoms, with higher values indicating greater flexibility, particularly in the acetate group. |

| Key Intermolecular Interactions | Hydrogen bonds, van der Waals forces | The primary types of non-covalent interactions observed between the molecule and its surrounding solvent or a potential binding partner. |

| Solvent Accessible Surface Area (SASA) | 350 Ų | A measure of the molecule's surface area that is accessible to the solvent, which can provide insights into its solubility and interaction potential. |

This table presents illustrative data that could be obtained from a molecular dynamics simulation of this compound.

Development and Application of Computational Tools for Complex Heterocyclic Systems

The study of complex heterocyclic systems, such as this compound, heavily relies on the continuous development and application of sophisticated computational tools. mdpi.com These tools enable researchers to predict molecular properties, understand reaction mechanisms, and design novel compounds with desired activities. mdpi.com The complexity of heterocyclic compounds, arising from their three-dimensional structures and diverse electronic properties, necessitates the use of advanced computational models and simulation techniques. mdpi.com

Open-source computational chemistry packages like NWChem and PySCF have become invaluable for the study of complex heterocyclic systems. nwchem-sw.orgscribd.com These platforms offer a wide array of quantum mechanical and classical simulation methods, and their open-source nature facilitates customization and integration into complex research workflows. scribd.com

NWChem is a highly scalable computational chemistry software that can handle large molecular systems, making it suitable for studying this compound and its interactions with macromolecules. nwchem-sw.org It provides a broad range of functionalities, from quantum mechanical calculations to classical molecular dynamics simulations. nwchem-sw.org For a molecule like this compound, NWChem could be used to perform geometry optimizations, calculate electronic properties, and simulate its dynamic behavior in different environments. github.io The software's capabilities for mixed quantum mechanics/molecular mechanics (QM/MM) simulations are particularly useful for studying reactions or interactions within a large biological system where only a small region needs to be treated with high accuracy. nwchem-sw.org

PySCF (Python-based Simulations of Chemistry Framework) is a versatile and extensible open-source library for quantum chemistry. scribd.com Its implementation in Python makes it highly accessible and easy to integrate with other scientific computing tools. arxiv.org PySCF can be used to perform a wide range of electronic structure calculations, including Hartree-Fock, density functional theory (DFT), and post-Hartree-Fock methods, which are essential for accurately describing the electronic structure of heterocyclic compounds. github.com For this compound, PySCF could be used to calculate properties such as molecular orbital energies, charge distributions, and spectroscopic parameters. The flexibility of PySCF also allows for the development of novel computational methods tailored to the specific challenges posed by complex heterocyclic systems. arxiv.org

The integration of these open-source packages into research workflows allows for comprehensive computational studies that can provide deep insights into the structure, properties, and reactivity of molecules like this compound.

For certain chemical problems that are intractable for classical computers, quantum computing offers a promising new frontier. scispace.com The simulation of complex molecular systems, a cornerstone of drug discovery and materials science, is one area where quantum computers are expected to have a significant impact. ymerdigital.comsagescience.org Classical computers struggle to accurately simulate the quantum mechanical behavior of large molecules due to the exponential growth in computational cost with system size. nih.gov

Quantum algorithms, such as the Variational Quantum Eigensolver (VQE) and Quantum Phase Estimation (QPE), are being developed to calculate molecular energies and properties with potentially greater accuracy and efficiency than classical methods. nih.gov These approaches could revolutionize the study of complex heterocyclic systems by enabling the precise calculation of electronic structures, reaction pathways, and non-covalent interactions that are currently difficult to model. ymerdigital.com

In the context of this compound and its analogs, quantum computing could be applied to:

Accurately predict binding energies: By providing a more precise description of the electronic interactions between a ligand and its target, quantum computers could lead to more reliable predictions of binding affinity, a critical parameter in drug design. weforum.org

Elucidate reaction mechanisms: Quantum simulations could model the intricate details of chemical reactions involving heterocyclic compounds, providing a deeper understanding of their reactivity and guiding the synthesis of new molecules.

Design novel materials: By accurately predicting the properties of materials based on their molecular structure, quantum computing could accelerate the discovery of new heterocyclic compounds with tailored electronic, optical, or catalytic properties.

While still in its early stages of development, quantum computing holds the potential to solve some of the most challenging problems in computational chemistry, opening up new avenues for the investigation of complex heterocyclic systems. sagescience.org

Chemical Transformations and Derivatization Strategies of 1 Methyldecahydroquinolin 5 Yl Acetate

Modifications of the Acetate (B1210297) Ester Functional Group

The ester linkage is susceptible to several transformations, including cleavage through hydrolysis, conversion to other esters via transesterification, and reduction to alcohol moieties.

The acetate ester of 1-Methyldecahydroquinolin-5-yl acetate can be readily cleaved to yield the parent alcohol, 1-Methyldecahydroquinolin-5-ol. This hydrolysis can be achieved under either basic or acidic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common and typically irreversible method for ester hydrolysis. uci.edu Treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by heating, results in the formation of the corresponding alcohol and a carboxylate salt (sodium or potassium acetate). uci.edu Subsequent acidification of the reaction mixture protonates the alcohol, if necessary, and neutralizes the excess base.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process. uci.edu The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). To drive the equilibrium toward the products (the alcohol and acetic acid), a large excess of water is used. uci.edu

Table 1: Representative Conditions for Hydrolysis of this compound

| Catalyst Type | Reagents | Typical Conditions | Products |

| Basic (Saponification) | NaOH or KOH in H₂O/alcohol co-solvent | Reflux | 1-Methyldecahydroquinolin-5-ol + Sodium Acetate |

| Acidic | Dilute H₂SO₄ or HCl in H₂O | Reflux | 1-Methyldecahydroquinolin-5-ol + Acetic Acid |

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol, effectively converting one ester into another. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base.

Base-Catalyzed Transesterification: This method involves reacting this compound with an alcohol (e.g., ethanol (B145695), propanol) in the presence of a catalytic amount of a strong base, typically the corresponding alkoxide (e.g., sodium ethoxide for ethanol). masterorganicchemistry.com The reaction is an equilibrium, and using the desired alcohol as the solvent can drive the reaction to completion.

Acid-Catalyzed Transesterification: In this approach, an acid catalyst protonates the carbonyl oxygen, making the ester more susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com Similar to the base-catalyzed method, the alcohol is often used in large excess as the solvent to favor the formation of the new ester.

Table 2: Transesterification Reactions of this compound

| Alcohol (R'-OH) | Catalyst | Product |

| Methanol | NaOMe or H₂SO₄ | 1-Methyldecahydroquinolin-5-yl formate |

| Ethanol | NaOEt or H₂SO₄ | 1-Methyldecahydroquinolin-5-yl propionate |

| Propanol | NaOPr or H₂SO₄ | 1-Methyldecahydroquinolin-5-yl butyrate |

Esters can be reduced to alcohols using powerful reducing agents. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters, but lithium aluminum hydride (LiAlH₄) is highly effective. masterorganicchemistry.comyoutube.com

The reaction of this compound with LiAlH₄ in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), will cleave the ester bond. masterorganicchemistry.combyjus.com This process reduces the acyl portion of the ester to a primary alcohol and liberates the original alcohol moiety. Therefore, the reduction of the acetate ester yields two alcohol products: ethanol (from the acetyl group) and 1-Methyldecahydroquinolin-5-ol (from the decahydroquinoline (B1201275) portion). youtube.com The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water. byjus.comic.ac.uk A subsequent aqueous workup is required to quench the excess reagent and protonate the resulting alkoxide intermediates. byjus.com

Table 3: Reduction of this compound

| Reagent | Solvent | Conditions | Products |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 1. Stir at 0 °C to room temp. 2. Aqueous workup | 1-Methyldecahydroquinolin-5-ol + Ethanol |

Functionalization of the Decahydroquinoline Nitrogen Atom

The tertiary N-methyl group of the decahydroquinoline ring system can also be chemically modified. The key to further functionalization is the initial removal of the methyl group to generate a secondary amine, which can then be subjected to a variety of subsequent reactions.

The removal of an N-methyl group is a crucial transformation in alkaloid chemistry. dntb.gov.uaresearchgate.net Several methods exist for this purpose.

N-Demethylation:

Von Braun Reaction: A classic method for the N-demethylation of tertiary amines involves the use of cyanogen (B1215507) bromide (CNBr). researchgate.netdntb.gov.ua This reaction proceeds through the formation of an N-cyanamide intermediate, which can then be hydrolyzed under acidic or basic conditions to yield the secondary amine, decahydroquinolin-5-yl acetate. researchgate.net

Chloroformate Reagents: A widely used alternative to the toxic von Braun reagent involves acylating the tertiary amine with a chloroformate, such as α-chloroethyl chloroformate (ACE-Cl) or phenyl chloroformate. This forms an unstable carbamate (B1207046) intermediate that decomposes (e.g., via methanolysis for ACE-Cl) to provide the desired secondary amine. researchgate.net These methods are often chemoselective and proceed under mild conditions. researchgate.net

Subsequent N-Alkylation: Once the secondary amine (decahydroquinolin-5-yl acetate) is generated, it can be functionalized via N-alkylation. As a nucleophile, the secondary amine can react with various electrophilic alkylating agents, such as alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) or alkyl sulfonates, typically in the presence of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to neutralize the acid byproduct. researchgate.netnih.gov This allows for the introduction of a wide variety of N-substituents.

Table 4: N-Demethylation and Re-Alkylation Sequence

| Step | Reagents | Intermediate/Product |

| N-Demethylation | 1. Cyanogen Bromide (CNBr) 2. Hydrolysis (H⁺ or OH⁻) | Decahydroquinolin-5-yl acetate |

| N-Alkylation | R-X (e.g., CH₃CH₂-I) / K₂CO₃ | N-Ethyldecahydroquinolin-5-yl acetate |

Following N-demethylation to the secondary amine, the nitrogen atom can be readily acylated or sulfonylated to form stable amide or sulfonamide linkages, respectively.

N-Acylation: The reaction of decahydroquinolin-5-yl acetate with an acylating agent, such as an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), yields the corresponding N-acyl derivative (an amide). crunchchemistry.co.uk These reactions are typically fast and are often performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl or carboxylic acid byproduct. crunchchemistry.co.uk

N-Sulfonylation: Similarly, the secondary amine can be converted into a sulfonamide by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl). researchgate.net The reaction is generally carried out in the presence of a base, with pyridine often serving as both the base and the solvent. nih.gov

Table 5: N-Acylation and N-Sulfonylation of Demethylated Intermediate

| Reaction Type | Reagent | Base | Product Class | Example Product |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Pyridine or Triethylamine | N-Acyl Amide | 1-Acetyldecahydroquinolin-5-yl acetate |

| N-Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Pyridine | N-Sulfonamide | 1-(p-Toluenesulfonyl)decahydroquinolin-5-yl acetate |

Stereochemical Inversion and Epimerization Studies at Chiral Centers

The stereochemical integrity of chiral centers in bioactive molecules is of paramount importance, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. In the context of this compound, the decahydroquinoline scaffold possesses multiple chiral centers, making it a subject of interest for stereochemical inversion and epimerization studies. Such studies are crucial for the synthesis of specific diastereomers and for understanding the conformational dynamics of the molecule.

While specific studies detailing the stereochemical inversion of this compound are not extensively documented in publicly available literature, the chemical principles governing such transformations in related N-heterocyclic and cyclohexane (B81311) systems can be applied. Epimerization, the change in configuration at one of several chiral centers in a molecule, can be induced under various conditions, often involving the formation of an intermediate that allows for a change in stereochemistry.

For the acetate group at the C-5 position, inversion could potentially be achieved through a Walden inversion mechanism, a hallmark of SN2 reactions. This would involve the displacement of the acetate or a derivatized leaving group by a nucleophile. The success of such an inversion would be highly dependent on the steric accessibility of the C-5 carbon and the conformational rigidity of the decahydroquinoline ring system.

Alternatively, epimerization at carbon centers adjacent to a carbonyl group can occur via enolate formation under basic or acidic conditions. In the case of this compound, hydrolysis of the acetate to the corresponding alcohol, followed by oxidation to a ketone at C-5, would render the adjacent C-4a and C-6 protons susceptible to abstraction. Subsequent protonation of the resulting enolate could lead to a mixture of diastereomers.

Below is an illustrative table of potential methods for stereochemical inversion at C-5, based on analogous transformations in similar cyclic systems.

| Method | Reagents and Conditions | Plausible Mechanism | Potential Outcome |

| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (B44618) (PPh₃), Carboxylic Acid | SN2 displacement of the hydroxyl group (after hydrolysis of acetate) | Inversion of configuration at C-5 |

| SN2 Displacement | 1. Hydrolysis to alcohol 2. Conversion to a good leaving group (e.g., tosylate, mesylate) 3. Nucleophilic substitution (e.g., with acetate) | Walden Inversion | Inversion of stereochemistry at C-5 |

| Oxidation-Reduction | 1. Hydrolysis to alcohol 2. Oxidation to ketone (e.g., with PCC, Swern oxidation) 3. Stereoselective reduction (e.g., with NaBH₄, L-Selectride®) | Formation of a planar ketone intermediate followed by facial-selective reduction | Generation of the epimeric alcohol, which can be re-acetylated |

This table presents hypothetical data for illustrative purposes.

Ring System Modifications through Rearrangements or Fragmentations (e.g., Grob fragmentation)

The decahydroquinoline ring system, while generally stable, can undergo significant structural modifications through rearrangement or fragmentation reactions under specific conditions. These transformations are valuable in synthetic chemistry for accessing novel molecular scaffolds from readily available precursors. One of the most relevant fragmentation reactions for a molecule with the structural features of this compound is the Grob fragmentation. wpmucdn.comwikipedia.org

The Grob fragmentation is an elimination reaction that involves the cleavage of a carbon-carbon bond in a 1,3-difunctionalized substrate. libretexts.org The reaction proceeds through a concerted mechanism, requiring an anti-periplanar arrangement of the electron-donating group (often a nitrogen or oxygen atom), the cleaving C-C bond, and the leaving group. libretexts.org In the case of this compound, the nitrogen atom at position 1 can act as the electron donor.

For a Grob-type fragmentation to occur in a derivative of this compound, the acetate group at C-5 would need to be converted into a suitable leaving group, such as a tosylate or mesylate. The fragmentation would be initiated by the lone pair of the nitrogen atom, leading to the cleavage of the C-4a–C-5 bond and the expulsion of the leaving group. This process would result in the formation of a new carbon-carbon double bond and the opening of the heterocyclic ring, yielding a medium-sized ring containing an iminium ion, which can be subsequently trapped or reduced.

The stereochemical arrangement of the substituents on the decahydroquinoline ring is critical for the success of the Grob fragmentation. libretexts.org The trans-fused decahydroquinoline system, in a chair-chair conformation, can readily adopt the required anti-periplanar geometry for fragmentation.

Below is a table outlining a potential Grob fragmentation pathway for a derivative of this compound, based on the general principles of this reaction.

| Substrate | Reagents and Conditions | Key Fragmentation Step | Product Type |

| 1-Methyl-5-tosyloxydecahydroquinoline | Lewis acid or Brønsted acid catalysis | Cleavage of the C-4a–C-5 bond with concomitant formation of a C-4–C-8a double bond and expulsion of the tosylate leaving group. | A medium-sized ring containing an iminium ion. |

| 1-Methyl-5-mesyloxydecahydroquinoline | Solvolysis in a polar protic solvent (e.g., ethanol, water) | Concerted fragmentation initiated by the nitrogen lone pair. | A functionalized medium-sized ring amine. |

This table presents hypothetical data for illustrative purposes.

Other potential ring system modifications could include Beckmann rearrangements if an oxime were to be formed from a ketone at the C-5 position, or various other transannular reactions, depending on the specific reagents and conditions employed. These types of transformations highlight the rich and diverse chemistry that can be explored starting from the this compound scaffold.

Decahydroquinoline Alkaloid Analogs and Structure Activity Relationship Sar Studies Chemical Synthesis Focus

Synthesis of Analogs Based on the Decahydroquinoline (B1201275) Scaffold

The construction of the decahydroquinoline ring system is a complex challenge that chemists have addressed through various strategic approaches. A primary goal is to control the stereochemistry at multiple centers within the molecule, as the three-dimensional arrangement of atoms is critical for biological function.

A flexible and stereodivergent synthesis allows for the creation of both cis- and trans-fused ring systems. acs.org Key strategies often involve the stereoselective construction of a substituted piperidine (B6355638) ring, which serves as a precursor to the final bicyclic structure. acs.org Common reactions employed in these syntheses include:

Michael-type Conjugate Addition: This reaction is used to form carbon-carbon bonds and set key stereocenters early in the synthetic sequence. acs.orgresearchgate.net

Intramolecular Aldol-type Cyclization: This step is crucial for forming the second ring of the decahydroquinoline system, effectively closing the bicyclic scaffold. acs.orgresearchgate.net

Ring-Closing Metathesis: An alternative strategy for ring formation that offers a powerful method for constructing the heterocyclic system. acs.org

These methods enable the synthesis of various 2,5-disubstituted decahydroquinoline analogs, providing access to a range of stereoisomers for further study. acs.org The total synthesis of several decahydroquinoline poison frog alkaloids, such as ent-cis-195A and cis-211A, has been achieved through multi-step sequences starting from known chiral compounds. mdpi.comnih.gov

Rational Design of Derivatives for Targeted Molecular Interactions

Rational drug design involves modifying a lead compound's structure to enhance its interaction with a specific biological target, thereby improving its efficacy and selectivity. For decahydroquinoline analogs, this design process is heavily influenced by the desired interaction with receptors and the molecule's conformational properties.

Decahydroquinoline alkaloids are known to interact with the nervous system, with many acting as noncompetitive blockers of nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.comnih.gov These receptors are ligand-gated ion channels that play crucial roles in the central and peripheral nervous systems. mdpi.comnih.gov The α7 and α4β2 subtypes are major nAChR subtypes found in the brain. mdpi.commdpi.com

Structure-activity relationship (SAR) studies aim to understand how specific structural features of a molecule influence its biological activity. drugdesign.org For decahydroquinoline analogs, modifications can be made to various parts of the scaffold to probe and optimize receptor binding:

Stereochemistry: The spatial orientation of substituents is critical. For instance, studies on the natural alkaloid (-)-cis-195A (also known as Pumiliotoxin C) and its synthetic analog (+)-cis-195A have shown that the stereochemistry can significantly impact potency at inhibiting nAChR activity. mdpi.com

Substituents: The nature and position of functional groups on the decahydroquinoline rings can be altered. Manipulating ester groups or converting ketones to alkyl residues can produce novel analogs with different neurotoxic profiles. researchgate.netresearchgate.net The goal of these modifications is to enhance binding affinity and selectivity for a particular nAChR subtype, which is a key challenge due to the highly conserved nature of the primary binding site on these receptors. mdpi.com

Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt due to rotation around its single bonds and the relative energies of these shapes. drugdesign.orglibretexts.org The specific conformation of a molecule is often what determines its ability to bind to a receptor.

Development of Diverse Decahydroquinoline Compound Libraries via Divergent Synthetic Routes

To efficiently explore the structure-activity relationships of decahydroquinoline analogs, chemists often employ divergent synthetic strategies. A divergent synthesis starts from a common intermediate that can be converted into a wide variety of different target molecules through a series of branching reaction pathways. mdpi.comresearchgate.net

This approach is highly valuable for building libraries of related compounds. For example, a key intermediate can be synthesized in several steps, and then different functional groups or side chains can be introduced in the final steps to create a diverse set of analogs. mdpi.com This strategy was successfully used in the synthesis of various poison-frog alkaloids, where cis-, 4a-epi-cis-, 2-epi-cis-, and trans-decahydroquinoline-type compounds were all produced from a single known chiral acetate (B1210297). researchgate.netresearchgate.net By generating a library of compounds with systematic variations in their structure and stereochemistry, researchers can comprehensively map the SAR for a particular biological target, leading to the identification of more potent and selective molecules.

Future Research Directions and Unexplored Avenues in 1 Methyldecahydroquinolin 5 Yl Acetate Chemistry

Development of Novel Synthetic Methodologies for Enhanced Stereocontrol and Efficiency

The synthesis of decahydroquinolines, such as 1-Methyldecahydroquinolin-5-yl acetate (B1210297), presents considerable challenges in achieving high levels of stereocontrol and efficiency. Future research will likely focus on overcoming these hurdles through the development of innovative synthetic strategies. A primary objective will be the design of catalytic systems that can precisely control the formation of multiple stereocenters in the decahydroquinoline (B1201275) core.

Key areas for future investigation include:

Asymmetric Catalysis: The application of novel chiral catalysts, including transition metal complexes and organocatalysts, to achieve enantioselective and diastereoselective synthesis of the decahydroquinoline ring system.

Substrate-Controlled Syntheses: Designing synthetic routes that leverage the inherent stereochemistry of starting materials to guide the formation of the desired stereoisomers of 1-Methyldecahydroquinolin-5-yl acetate.

Flow Chemistry: The implementation of continuous flow processes to improve reaction efficiency, reduce reaction times, and enhance safety in the synthesis of decahydroquinoline derivatives.

Table 1: Proposed Future Synthetic Methodologies for this compound

| Methodology | Catalyst/Reagent | Target Outcome | Potential Advantages |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complexes | High enantiomeric excess (>99% ee) | Direct installation of chirality, atom economy |

| Organocatalytic Cascade | Proline-derived catalysts | Diastereoselective cyclization | Metal-free, environmentally benign |

| Substrate-Directed Dienamine Catalysis | Chiral secondary amines | Control over multiple stereocenters | Predictable stereochemical outcomes |

| Continuous Flow Synthesis | Packed-bed catalyst reactors | Increased yield, reduced waste | Scalability, improved process control |

Application of Advanced Spectroscopic and Computational Techniques for Deeper Structural and Mechanistic Insight

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its reactivity and potential applications. Future research will undoubtedly employ a synergistic approach, combining advanced spectroscopic methods with computational modeling to gain unprecedented insight.

Promising techniques to be explored include:

2D and 3D Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as NOESY and ROESY, will be instrumental in elucidating the relative stereochemistry and preferred conformations of the molecule in solution.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical techniques will be vital for the unambiguous assignment of the absolute configuration of chiral centers.

Density Functional Theory (DFT) and Ab Initio Calculations: High-level computational studies will be employed to model reaction pathways, predict stable conformations, and calculate spectroscopic parameters to be compared with experimental data.

Table 2: Advanced Analytical Approaches for this compound

| Technique | Information Gained | Research Goal |

|---|---|---|

| 2D NMR (NOESY/ROESY) | Through-space proton-proton correlations | Determination of relative stereochemistry and conformational analysis |

| Vibrational Circular Dichroism (VCD) | Absolute configuration of chiral molecules | Unambiguous assignment of stereoisomers |

| Density Functional Theory (DFT) | Optimized geometries, transition states, reaction energies | Mechanistic elucidation of synthetic pathways |

| Molecular Dynamics (MD) Simulations | Conformational landscape and dynamics | Understanding molecular flexibility and interactions |

Exploration of Chemoenzymatic and Biocatalytic Approaches to Decahydroquinolines

The integration of enzymatic methods into organic synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for producing complex molecules with high selectivity and under mild reaction conditions. nih.govmdpi.com This approach holds significant promise for the synthesis of decahydroquinoline derivatives. nih.gov Future research in this area will focus on identifying and engineering enzymes that can catalyze key steps in the synthesis of this compound. nih.gov

Potential avenues for exploration include:

Enzymatic Desymmetrization: The use of hydrolases or oxidoreductases to selectively modify a prochiral precursor, thereby creating the desired stereocenters.

Directed Evolution: The use of protein engineering techniques to tailor the substrate specificity and stereoselectivity of existing enzymes for the synthesis of specific decahydroquinoline isomers. nih.gov The promiscuity of some enzymes may provide a starting point for developing biocatalysts for a range of tetrahydroisoquinoline alkaloids. nih.gov

Table 3: Potential Chemoenzymatic Strategies for Decahydroquinoline Synthesis

| Enzymatic Reaction | Enzyme Class | Substrate Type | Desired Transformation |

|---|---|---|---|

| Asymmetric Reduction | Ketoreductase (KRED) | Cyclic enone | Stereoselective reduction of a double bond |

| Hydrolytic Kinetic Resolution | Lipase/Esterase | Racemic acetate | Enantioselective hydrolysis to afford chiral alcohol |

| Pictet-Spenglerase-mediated cyclization | Pictet-Spenglerase | Aldehyde and amine | Enantioselective formation of the heterocyclic ring |

| C-H Oxyfunctionalization | Oxygenase/Peroxygenase | Saturated hydrocarbon | Regio- and stereoselective hydroxylation |

Investigation of Unconventional Reactivity Patterns in the Decahydroquinoline System

Beyond the development of new synthetic methods, future research will also venture into exploring the fundamental reactivity of the decahydroquinoline scaffold. This includes investigating reactions that are not commonly associated with this class of compounds, which could lead to the discovery of novel transformations and the synthesis of new molecular architectures.

Areas of interest for future studies include:

Ring-Opening and Ring-Expansion Reactions: Investigating the controlled fragmentation or rearrangement of the decahydroquinoline ring to access different heterocyclic or carbocyclic systems.

Remote Functionalization: The development of methods to selectively introduce functional groups at positions remote from the existing nitrogen atom and acetate group, potentially through radical-mediated or transition-metal-catalyzed C-H activation.

Photoredox Catalysis: The application of visible-light-mediated catalysis to enable novel bond formations and functional group interconversions within the decahydroquinoline framework.

Table 4: Unconventional Reactivity Studies for the Decahydroquinoline System

| Reaction Type | Reagent/Catalyst | Potential Outcome | Novelty |

|---|---|---|---|

| Ring-Opening Metathesis | Grubbs Catalyst | Macrocyclic amines | Access to new molecular scaffolds |

| C-H Activation/Functionalization | Palladium or Ruthenium catalysts | Direct introduction of aryl or alkyl groups | Late-stage functionalization of the core structure |

| Photoredox-mediated Cycloadditions | Iridium or Ruthenium photocatalysts | Formation of polycyclic structures | Construction of complex molecular architectures |

| Electrochemical Synthesis | Anodic oxidation/cathodic reduction | Novel functional group transformations | Green and sustainable reaction conditions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyldecahydroquinolin-5-yl acetate, and how can purity be maximized?

- Methodological Answer :

- Route Selection : Prioritize multi-step reactions involving acetylation of the decahydroquinoline core. For example, use a reflux setup with acetic anhydride as the acetylating agent under acidic catalysis (e.g., H2SO4) .

- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound. Monitor purity via HPLC with UV detection (λ = 210–260 nm) .

- Yield Optimization : Apply Le Chatelier’s principle by using excess acetic acid or removing water (via molecular sieves) to shift equilibrium toward ester formation .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR in deuterated solvents (e.g., CDCl3) to resolve methyl and acetate proton environments. Compare coupling constants to confirm stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .

- Purity Assessment : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Accelerated Stability Studies :

- Store aliquots at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC at monthly intervals.

- Use LC-MS to identify degradation products (e.g., hydrolysis to 1-Methyldecahydroquinolin-5-ol) .

- Recommendation : Store in amber vials under inert gas (N2) at –20°C for long-term stability .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in stereochemical assignments from experimental data?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate NMR chemical shifts using DFT (e.g., B3LYP/6-31G* basis set) to predict <sup>1</sup>H and <sup>13</sup>C spectra. Compare with experimental data to validate chair/boat conformations of the decahydroquinoline ring .

- Docking Studies : Map steric interactions between the compound and biological targets (e.g., ion channels) to explain activity variations among stereoisomers .

Q. What strategies address contradictory bioactivity data in cell-based vs. in vivo assays?

- Methodological Answer :

- Pharmacokinetic Profiling :

- Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to assess bioavailability differences .

- Use isotopic labeling (e.g., <sup>2</sup>H or <sup>13</sup>C) to track metabolite formation in vivo .

- Dose-Response Refinement : Perform isobolographic analysis to identify synergistic/antagonistic interactions with co-administered drugs .

Q. How to design in vivo studies to evaluate the compound’s blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Animal Models : Administer radiolabeled compound (e.g., <sup>14</sup>C) via IV injection in rodents. Sacrifice at timed intervals, isolate brain tissue, and quantify radioactivity via scintillation counting .

- BBB-Specific Metrics : Calculate brain-to-plasma ratio (Kp) and unbound fraction (using brain homogenate binding assays) .

Methodological Best Practices

- Data Contradiction Analysis :

- Use Bland-Altman plots to compare results from orthogonal techniques (e.g., NMR vs. X-ray crystallography) .

- Replicate experiments under standardized conditions (pH, temperature) to minimize variability .

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.